5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry and pharmaceutical research due to its unique structural features and biological activities. This compound is characterized by the presence of fused furan and pyrimidine rings, which contribute to its distinctive chemical properties. It has been identified as a potent microtubule depolymerizing agent, showing significant antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells .
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one can be sourced from various chemical suppliers and is classified under heterocyclic compounds. Its chemical structure includes a furan ring fused with a pyrimidine, making it part of the broader category of pyrimidine derivatives. The compound's unique properties make it relevant in both synthetic organic chemistry and pharmacology.
The synthesis of 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one typically involves the N4-alkylation of N-aryl-5-methylfuro[2,3-d]pyrimidin-4-amines. A common synthetic route includes the Ullmann coupling of 4-amino-5-methylfuro[2,3-d]pyrimidine with suitable aryl iodides under controlled conditions to yield the desired product.
The reaction conditions generally involve:
The molecular formula for 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one is C9H8N2O2. The structure features a fused furan and pyrimidine ring system, which can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra confirm the presence of functional groups characteristic of this compound, including an NH group and carbonyl functionalities.
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions:
Reagents commonly used in these reactions include:
The reaction conditions typically require careful control of temperature and solvent choice to optimize yields.
The mechanism of action for 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one primarily involves its interaction with microtubules within cells. By binding to the colchicine site on tubulin, it inhibits tubulin polymerization, leading to microtubule depolymerization. This disruption is critical in cellular processes such as cell division and intracellular transport, ultimately resulting in antitumor effects through mechanisms like apoptosis induction .
Relevant analytical data include:
5-Methylfuro[2,3-d]pyrimidin-4(3H)-one has notable applications in scientific research:
Microtubules, composed of αβ-tubulin heterodimers, are dynamic cytoskeletal structures essential for critical cellular functions including mitosis, intracellular transport, and cell signaling. Microtubule Targeting Agents (MTAs) represent one of the most effective classes of cytotoxic anticancer drugs, uniquely effective against p53-mutant cancers which constitute approximately 67% of the NCI 60-cell line panel. MTAs are broadly categorized into two groups: microtubule stabilizers (e.g., taxanes like paclitaxel and docetaxel, and epothilones like ixabepilone) and microtubule destabilizers (e.g., vinca alkaloids and colchicine-site binding agents). These agents exert their anticancer effects primarily by suppressing microtubule dynamics, leading to cell cycle arrest (typically in mitosis) and subsequent apoptosis. Even at low antiproliferative concentrations, they disrupt mitotic spindle formation, preventing accurate chromosome segregation. Beyond mitotic arrest, emerging evidence indicates that MTAs also inhibit critical interphase signaling events, contributing significantly to their overall antitumor efficacy [1] [3].
A critical advantage of targeting the tubulin-microtubule system lies in the structural diversity of binding sites. Five distinct binding sites on tubulin have been characterized:
Among these, the colchicine binding site offers significant opportunities for novel drug discovery. While colchicine itself has significant toxicity limitations, analogs like combretastatin A-4 (CA-4) have shown potent vascular disrupting effects. Despite numerous colchicine-site agents (e.g., CA-4P, OXi4503, verubulin) entering clinical trials, none have yet achieved full approval as single-agent anticancer drugs. This underscores the unmet medical need and the potential for developing novel, optimized agents targeting this site to overcome limitations of existing therapies, particularly concerning drug resistance mediated by P-glycoprotein (Pgp) efflux pumps or alterations in tubulin isotype expression (e.g., βIII-tubulin) [1] [3].
The furo[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly for developing anticancer agents targeting tubulin. Its evolution as a tubulin-binding scaffold stems from strategic molecular design efforts aimed at mimicking known pharmacophores while improving potency and overcoming resistance.
Lead Optimization from Cyclopentapyrimidines: The development of 5-methylfuro[2,3-d]pyrimidine derivatives was inspired by earlier potent microtubule depolymerizing agents based on the cyclopenta[2,3-d]pyrimidine scaffold. Compound (±)-1·HCl, a cyclopenta[2,3-d]pyrimidine, demonstrated significant microtubule depolymerization activity (EC₅₀ = 47 nM in A-10 cells) and cytotoxicity against MDA-MB-435 cancer cells (IC₅₀ = 18.8 ± 0.4 nM). To explore the impact of core structure on activity and potentially enhance drug-like properties, researchers replaced the cyclopentyl ring with a furan ring and removed the 2-methyl group, leading to the core structure 5-methylfuro[2,3-d]pyrimidin-4(3H)-one. This modification resulted in compounds like 2 and 3 (see Table 1 for structures). Compound 3, featuring a 4-(4'-methoxyphenyl)-N-methylamino substituent, became a critical lead molecule [1] [3].
Molecular Modeling and Colchicine Site Binding: Docking studies of compound 3 into the colchicine binding site of tubulin (PDB: 4O2B) provided crucial insights into its mechanism and guided further optimization. The furo[2,3-d]pyrimidine core of 3 overlays the C-ring of colchicine, forming hydrophobic interactions with residues Alaα180, Asnβ258, and Lysβ352 at the αβ-tubulin interface. The 5-methyl group interacts with Leuβ255, Asnβ258, and Metβ259. The N-methyl group mimics the bridged structure of colchicine's B-ring, interacting hydrophobically with Leuβ248, Alaβ250, and Lysβ254. Crucially, the 4'-methoxyphenyl group occupies the hydrophobic pocket formed by Thrβ240, Cysβ241, Alaβ316, Ileβ318, and Ileβ378, analogous to the position of colchicine's A-ring. The docking score of 3 (-5.07 kcal/mol) was comparable to colchicine (-5.54 kcal/mol) and the lead cyclopentapyrimidine (S)-1 (-5.19 kcal/mol), validating the design strategy [1] [3].
Rational Design of Analogues for Enhanced Binding: Based on the docking model, two key structural modification strategies were employed:
Synthetic Advancements: Efficient synthetic routes are vital for exploring structure-activity relationships (SAR). A pivotal method involves the Ullmann coupling reaction between 4-amino-5-methylfuro[2,3-d]pyrimidine and appropriate aryl iodides to yield N4-aryl intermediates, followed by N4-alkylation. More recently, environmentally benign synthetic approaches have been developed, such as a ZrOCl₂·8H₂O-catalyzed (2 mol%), one-pot, three-component reaction in water at 50°C. This method enables the regioselective synthesis of novel 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones (4a-n), showcasing the scaffold's versatility for diversification [9].
Hybridization Strategies: Beyond modifications directly on the furopyrimidine core, hybridization strategies linking it to other pharmacophores have proven fruitful. Notably, furo[2,3-d]pyrimidine-based chalcones (e.g., 5d, 5e) have demonstrated potent, broad-spectrum antiproliferative activity. These hybrids leverage the bioactivity of both the chalcone motif (known for tubulin interaction and apoptosis induction) and the furopyrimidine scaffold [10].
Table 1: Key 5-Methylfuro[2,3-d]pyrimidin-4(3H)-one Derivatives and Hybrids in Anticancer Research
Compound ID | Core Structure Modifications | Primary Biological Target/Activity | Notable Potency | Source |
---|---|---|---|---|
(±)-1·HCl | Cyclopenta[2,3-d]pyrimidine (Lead precursor) | Microtubule depolymerization | EC₅₀ = 47 nM (A-10 cells); IC₅₀ = 18.8 nM (MDA-MB-435) | [1] [3] |
3 | 4-[(4-Methoxyphenyl)(methyl)amino]-5-methylfuro[2,3-d]pyrimidine | Tubulin depolymerization (Colchicine site); Antiproliferative | GI₅₀ < 10 nM (47/60 NCI lines); Significant in vivo efficacy (MDA-MB-435 xenograft) | [1] [3] |
4 | N4-Ethyl derivative of 3 | Tubulin depolymerization; IC₅₀ comparable to CA-4 | Potent microtubule depolymerization; Circumvents Pgp/βIII-tubulin resistance | [1] [3] |
9 | 4'-Methylthio analog of 3 | Tubulin depolymerization; IC₅₀ comparable to CA-4 | Potent microtubule depolymerization; Circumvents Pgp/βIII-tubulin resistance | [1] [3] |
5d | Furo[2,3-d]pyrimidinyl Chalcone (Halogen substituent) | Antiproliferative (Broad spectrum); Cell cycle arrest (G2/M) | Mean GI₅₀ = 2.41 μM (NCI 59 panel); IC₅₀ = 1.20 μM (MCF-7/ADR) | [10] |
5e | Furo[2,3-d]pyrimidinyl Chalcone (Halogen substituent) | Antiproliferative (Broad spectrum); Cell cycle arrest (G2/M) | Mean GI₅₀ = 1.23 μM (NCI 59 panel); IC₅₀ = 1.90 μM (MCF-7/ADR) | [10] |
1 (Ref 6) | 5-Methyl-N4-aryl-furo[2,3-d]pyrimidine | Multi-TKI (EGFR, VEGFR-2, PDGFR-β); Anti-angiogenic | Single-digit nM inhibition (EGFR); In vivo efficacy (A498 xenograft) | [6] |
Table 2: In Vitro Microtubule Depolymerization and Antiproliferative Activity of Select Derivatives
Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) | Comparison to CA-4 | NCI 60 Cell Panel Mean GI₅₀ | Resistance Circumvention (Pgp / βIII-Tubulin) |
---|---|---|---|---|
CA-4 | 1.2 - 1.7 | - | N/A | - |
3 | ~2.0* | Comparable | <10 nM | Yes |
4 | ~1.5* | Comparable | Low nM | Yes |
9 | ~1.8* | Comparable | Low nM | Yes |
6-8 | Slightly higher | Less potent | Low nM | Yes |
*Approximate values based on reported comparability to CA-4 [1] [3].*
Table 3: Impact of N4 Modification on Predicted Tubulin Binding Affinity (Docking Scores)
Compound | N4 Substituent | Docking Score (kcal/mol) | Key Interactions Targeted |
---|---|---|---|
3 | Methyl | -5.07 | Leuβ248, Alaβ250, Lysβ254, Asnβ258 (Hydrophobic) |
4 | Ethyl | -5.60 | Enhanced hydrophobic contact with same residues |
5 | Isopropyl | -5.11 | Bulkier group probing pocket tolerance |
6 | Cyclopropylmethyl | -4.35 | Potential steric clash or suboptimal orientation |
7 | CH₂CH=CH₂ | -5.12 | Flexible chain accessing new interactions |
Table 4: Antiproliferative Activity of Furo[2,3-d]pyrimidine-Chalcone Hybrids 5d and 5e (NCI Five-Dose Assay) [10]
Cancer Type (Cell Line) | GI₅₀ (µM) Compound 5d | GI₅₀ (µM) Compound 5e |
---|---|---|
Leukemia (K-562) | 1.82 | 0.80 |
Non-Small Cell Lung (HOP-92) | 1.47 | 1.35 |
Colon (HCT-116) | 1.59 | 1.26 |
CNS (U251) | 1.97 | 1.44 |
Melanoma (LOX IMVI) | 1.60 | 1.03 |
Ovarian (IGROV1) | 1.82 | 1.81 |
Renal (UO-31) | 1.09 | 0.78 |
Prostate (DU-145) | 2.82 | 2.03 |
Breast (MCF7) | 1.39 | 0.51 |
Mean GI₅₀ | 2.41 | 1.23 |
The structural evolution of the 5-methylfuro[2,3-d]pyrimidin-4(3H)-one scaffold demonstrates its remarkable versatility. From a simple core mimicking colchicine, strategic modifications at the N4 position and the 4'-aryl ring, coupled with advanced docking studies and efficient synthesis, have yielded compounds with potent tubulin depolymerizing activity, ability to overcome common resistance mechanisms, and significant in vitro and in vivo anticancer efficacy. Hybridization further expands its potential, creating multi-targeted agents with promising activity profiles. This scaffold continues to offer a robust platform for developing novel tubulin-targeting anticancer agents.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8